molecular formula C8H8BrClO B1408161 1-Bromo-2-chloro-4-(methoxymethyl)benzene CAS No. 1610416-69-7

1-Bromo-2-chloro-4-(methoxymethyl)benzene

Cat. No. B1408161
CAS RN: 1610416-69-7
M. Wt: 235.5 g/mol
InChI Key: JZMCZQXFYLHKEJ-UHFFFAOYSA-N
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Description

“1-Bromo-2-chloro-4-(methoxymethyl)benzene” is a chemical compound with the empirical formula C8H8BrClO. It is a derivative of benzene, which is a colorless liquid with a sweet smell .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-chloro-4-(methoxymethyl)benzene” can be represented by the SMILES string Cc1ccc(Br)c(Cl)c1 . This indicates that the molecule consists of a benzene ring with a bromine (Br), a chlorine (Cl), and a methoxymethyl group attached to it.

Scientific Research Applications

Total Synthesis of Biologically Active Compounds

1-Bromo-2-chloro-4-(methoxymethyl)benzene derivatives have been utilized in the total synthesis of complex biologically active molecules. For instance, a natural product with potential biological significance was synthesized starting from a similar compound, highlighting its role as a key intermediate in complex synthetic pathways (Akbaba et al., 2010).

Molecular Electronics

These compounds serve as crucial precursors for the synthesis of molecular wires, a fundamental component in the field of molecular electronics. Their transformation into various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic methods underscores their significance in advancing molecular electronic devices (Stuhr-Hansen et al., 2005).

Applications in Drug Synthesis

Key Intermediate in Therapeutic Compound Synthesis

The compound and its derivatives are critical intermediates in the synthesis of a family of promising SGLT2 inhibitors, showcasing their role in the development of therapeutic agents for diabetes therapy (Zhang et al., 2022).

Applications in Antimicrobial Agents Synthesis

Synthesis of Antimicrobial Agents

Derivatives of 1-Bromo-2-chloro-4-(methoxymethyl)benzene have shown potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi. Their ability to outperform reference drugs in most cases highlights their potential as leading compounds in antimicrobial drug development (Liaras et al., 2011).

Future Directions

“1-Bromo-2-chloro-4-(methoxymethyl)benzene” could potentially be used as a reagent in the synthesis of other compounds. For instance, “4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene” is used as a reagent in the synthesis of Dapagliflozin, a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes .

properties

IUPAC Name

1-bromo-2-chloro-4-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMCZQXFYLHKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-4-(methoxymethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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